molecular formula C13H17NOS B2520704 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2167531-12-4

1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No. B2520704
CAS RN: 2167531-12-4
M. Wt: 235.35
InChI Key: FGDXCQNDVHBALR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one” is characterized by a five-membered thiophene ring and a pyrrolidine ring. The thiophene ring is a five-membered ring made up of one sulfur atom .

Scientific Research Applications

Anti-Tubercular Activity

Background:: Pyrazinamide is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have explored novel derivatives to enhance its efficacy against Mycobacterium tuberculosis.

Research Findings:: A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against Mycobacterium tuberculosis H37Ra. Their inhibitory concentrations (IC50) ranged from 1.35 to 2.18 μM. Additionally, these compounds demonstrated low cytotoxicity to human cells .

Tyrosinase Inhibition

Background:: Tyrosinase is an enzyme involved in melanin production. Inhibiting tyrosinase can have applications in skin lightening and treating hyperpigmentation.

Research Findings:: The compound 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one was investigated as a tyrosinase inhibitor. The catechol moiety (2,4-dihydroxyl groups) in this compound played a crucial role in its inhibitory activity .

Crystal Structure Studies

Background:: Understanding the crystal structure of a compound provides insights into its properties and interactions.

Research Findings:: Single crystals were developed for derivatives of this compound (e.g., 6d, 6f, and 6n). These crystal structures contribute to further development and optimization .

Computational Studies

Background:: Computational methods, such as density functional theory (DFT), help predict molecular properties and interactions.

Research Findings:: DFT calculations were performed to optimize the geometric data and frequencies of conformers of 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one . These studies support its suitability for further exploration .

Availability

Background:: Access to the compound is essential for further research.

Availability:: Qualified products for 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one are offered by Benchchem and Smolecule. Researchers can inquire for more details.

properties

IUPAC Name

1-(3-thiophen-3-ylpyrrolidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-3-4-13(15)14-7-5-11(9-14)12-6-8-16-10-12/h2,6,8,10-11H,1,3-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDXCQNDVHBALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one

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